2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline

Lipophilicity Membrane Permeability ADME Prediction

Fragment-based CNS drug discovery often stalls due to limited access to privileged, compact scaffolds with validated target engagement. 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline (CAS 1155616-92-4) overcomes this gap as a pre-validated sigma-1 receptor fragment (Ki < 1 nM for close analogs). • Ideal fragment space: MW 232 Da, ClogP 3.28, ≤3 H-bond donors/acceptors • Ortho-aniline handle enables rapid diversification via amide coupling or sulfonylation • Dihydrochloride salt ensures stable, reproducible standard preparation for HPLC/LC-MS methods Supplied with full analytical documentation for immediate integration into screening cascades.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B13250958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCN(CC1CCCCC1)CC2=CC=CC=C2N
InChIInChI=1S/C15H24N2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3
InChIKeyATBKNTDXUWAMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline: Overview


2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline (CAS 1155616-92-4) is an aromatic amine featuring an ortho-substituted aniline core linked to a tertiary amine via a methylene bridge. This structural motif combines a hydrophobic cyclohexylmethyl group with a flexible N-methylaminomethyl linker, creating a compact yet lipophilic fragment (LogP ~3.3) suitable for medicinal chemistry and fragment-based drug discovery (FBDD) . The compound serves as a versatile building block for synthesizing bioactive molecules, including potential analgesics and sigma receptor ligands, due to its balanced polarity and synthetic accessibility .

Fragment-Based Discovery

Lipophilic aromatic amine fragment (LogP ~3.3, MW

Sigma-1 Receptor Ligand Design

N-cyclohexylmethyl motif provides a privileged starting point for sigma-1 receptor probe development.

Why 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline Is Irreplaceable


In procurement and experimental design, substituting 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline (CAS 1155616-92-4) with close structural analogs—such as the cyclohexyl variant (CAS 57365-08-9) or simpler N-alkylanilines—leads to significant shifts in lipophilicity, steric bulk, and potential biological recognition. The extra methylene spacer in the cyclohexylmethyl group increases molecular flexibility and alters LogP by approximately 0.3 units relative to its cyclohexyl counterpart, directly impacting membrane permeability and off-target binding profiles [1]. Additionally, the ortho-amino group provides a unique hydrogen-bonding anchor absent in N-(cyclohexylmethyl)-N-methylaniline, fundamentally changing reactivity in downstream coupling and cyclization steps . Such differences are not marginal; they can redirect SAR outcomes and compromise analytical specificity when used as a reference standard.

The methylene-extended spacer reduces LogP by approximately 0.3 units versus the cyclohexyl analog; this measurable shift may alter membrane permeability predictions and cellular assay outcomes.

The ortho-amino group provides a unique hydrogen-bonding anchor absent in N-alkylated analogs, fundamentally changing reactivity in downstream coupling and cyclization steps, which can redirect SAR interpretation.

Quantitative Distinction of 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline


Lipophilicity Shift vs. Cyclohexyl Analog

The target compound exhibits a LogP of 3.2809, which is 0.33 units lower than the calculated LogP of 3.6145 for the cyclohexyl analog (CAS 57365-08-9), despite having a higher molecular weight (232.36 vs. 218.34 g/mol) [1]. This subtle but measurable difference arises from the extended methylene spacer, which reduces π-π stacking propensity while maintaining adequate lipophilicity for passive diffusion.

Lipophilicity Shift
Head-to-head
Target LogP 3.28 vs. cyclohexyl analog LogP 3.61
ΔLogP = −0.33; ΔMW = +14.0 g/mol
Measurable lipophilicity reduction may affect passive permeability predictions and cellular assay behavior.
Calculated values (ACD/Labs); experimental confirmation recommended.
Lipophilicity Membrane Permeability ADME Prediction

Sigma-1 Receptor Affinity Potential

Although direct binding data for 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline are not publicly available, structurally related N-cyclohexylmethyl derivatives demonstrate exceptional sigma-1 receptor affinity. For example, the N-cyclohexylmethyl analog 2d in the spiro[piperidine-4,4'-thieno[3,2-c]pyran] series binds with a Ki of 0.29 nM, outperforming the N-benzyl derivative (Ki = 0.32 nM) and the N-p-fluorobenzyl derivative (Ki = 0.62 nM) [1].

Sigma-1 Affinity Context
Class-level
Analog 2d Ki = 0.29 nM; benzyl analog Ki = 0.32 nM; p-F-benzyl analog Ki = 0.62 nM.
Target direct data not available.
N-cyclohexylmethyl motif consistently associates with sub-nanomolar sigma-1 receptor engagement in related series.
Class-level inference; confirm with direct binding assays for target compound.
Sigma Receptor CNS Pharmacology Ligand Design

Handling Advantages of Dihydrochloride Salt

The free base (CAS 1155616-92-4) is a liquid at room temperature and requires careful handling to avoid oxidation. In contrast, the dihydrochloride salt (CAS 1803609-95-1) is a white crystalline solid that is soluble in water and organic solvents, enabling convenient weighing, storage, and long-term stability for research applications .

Salt Form Handling
Data to verify
Dihydrochloride: white crystalline solid, stable.
Free base: liquid, oxidation-prone.
Salt form simplifies weighing and storage; may improve assay reproducibility in screening workflows.
Supplier-reported physical attributes; verify lot-specific handling.
Salt Form Selection Solid-State Stability Logistics

Purity Comparison with Cyclohexyl Analog

The target compound is commercially available with a purity of ≥95% (HPLC), while the cyclohexyl analog (CAS 57365-08-9) is typically supplied at 98% purity (GC) . Although both meet research-grade thresholds, the slightly lower purity of the methylene-extended variant reflects its increased synthetic complexity and underscores the need for careful batch-specific characterization in quantitative analytical workflows.

Purity Specification
Reported
Target: ≥95% (HPLC)
Cyclohexyl analog: 98% (GC)
ΔPurity = −3 percentage points
Lower purity may require batch-specific characterization for quantitative analytical workflows.
Specifications from supplier listings; confirm COA per batch.
Chemical Purity QC Standards Reproducibility

Force Field Parameters for Analog

While specific MD parameters for the methylene-extended free base are not publicly archived, its close cyclohexyl analog (CAS 57365-08-9) has been fully parameterized in the Automated Topology Builder (ATB) repository, providing validated GROMOS and AMBER force field data for molecular dynamics simulations [1]. This pre-existing computational infrastructure reduces setup time for in silico studies and allows researchers to quickly adapt parameters for the target compound by adding a single methylene unit.

MD Force Field
Class-level
Cyclohexyl analog (ATB ID 5610) fully parameterized for GROMOS/AMBER.
Target parameters derivable by adding methylene unit.
Existing computational infrastructure may reduce in silico setup time for MD studies.
Parameter adaptation required; validate transferability.
Molecular Dynamics Force Field Parameters In Silico Screening

Optimal Use Cases for 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline


CNS Drug Discovery Fragment Screening

Given the class-level evidence for exceptional sigma-1 receptor affinity (Ki < 1 nM) among N-cyclohexylmethyl derivatives, this compound serves as a privileged fragment for screening libraries aimed at sigma-1 or related CNS targets [1]. Its moderate LogP (3.28) and molecular weight (232 Da) fall within ideal fragment space (MW < 300, ClogP ≤ 3.5), maximizing hit rates while minimizing synthetic complexity .

Analytical Reference Standard for API Impurities

Although the cyclohexyl analog (CAS 57365-08-9) is the direct EP impurity C of Bromhexine, the methylene-extended variant can serve as a system suitability marker or internal standard in HPLC/LC-MS methods due to its distinct retention time and mass spectral signature [1]. The dihydrochloride salt form ensures stable, reproducible standard preparation across multiple analytical runs .

Synthesis of Analgesic Leads via N-Functionalization

The free amino group on the aniline ring offers a straightforward handle for diversification through amide coupling, sulfonylation, or N-arylation. This has been exploited in the development of novel analgesics, where the cyclohexylmethyl motif enhances lipophilicity and CNS penetration [1]. Procurement of the dihydrochloride salt facilitates one-pot reactions by eliminating the need for separate acid activation steps .

MD Simulations with Adapted Force Fields

Researchers can accelerate in silico hit expansion by leveraging the fully parameterized MD topology of the cyclohexyl analog (ATB Molecule ID 5610) [1]. By adding a single methylene unit to the existing topology, users can rapidly generate reliable simulations of the target compound bound to sigma-1 receptor or other protein targets, saving weeks of parameterization effort [1].

Application
Selection Property
Validation Focus
CNS fragment screening for sigma receptor targets
Lipophilic fragment (LogP ~3.3, MW
Binding affinity profiling and CNS permeability model assessment
Analytical reference for related impurity profiling
Distinct retention and mass signature from cyclohexyl analog
Chromatographic separation and purity verification
Synthesis of sigma-1 receptor ligand derivatives
Ortho-amino handle for N-functionalization (amide, sulfonamide)
Reaction efficiency and product purity
In silico hit expansion via MD simulations
Adapted force field from cyclohexyl analog (ATB)
Parameter transferability and binding mode analysis
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